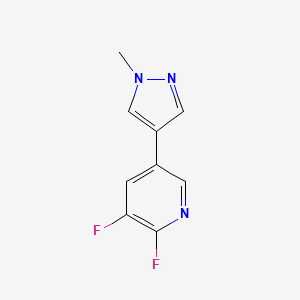

2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine

CAS No.: 1151801-90-9

Cat. No.: VC4287270

Molecular Formula: C9H7F2N3

Molecular Weight: 195.173

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1151801-90-9 |

|---|---|

| Molecular Formula | C9H7F2N3 |

| Molecular Weight | 195.173 |

| IUPAC Name | 2,3-difluoro-5-(1-methylpyrazol-4-yl)pyridine |

| Standard InChI | InChI=1S/C9H7F2N3/c1-14-5-7(4-13-14)6-2-8(10)9(11)12-3-6/h2-5H,1H3 |

| Standard InChI Key | GFHXYORKLHVVET-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2=CC(=C(N=C2)F)F |

Introduction

Structural and Molecular Characteristics

The compound features a pyridine ring substituted with two fluorine atoms at the 2- and 3-positions and a 1-methyl-1H-pyrazol-4-yl group at the 5-position. Key structural identifiers include:

The planar pyridine and pyrazole rings facilitate π-π stacking interactions in biological systems, while the fluorine atoms enhance electronegativity and metabolic stability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

-

Substitution/Hydrolysis: Reacting α,β-unsaturated esters with 2,2-difluoroacetyl halides in the presence of acid-binding agents.

-

Condensation/Cyclization: Treating intermediates with methylhydrazine under catalytic conditions (e.g., KI or NaI) to form the pyrazole ring .

A representative protocol from patent literature yields the compound with >95% purity using recrystallization from ethanol-water mixtures .

Table 1: Optimized Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Substitution | 2,2-Difluoroacetyl chloride, -30°C, DMF | 78% | 89% |

| Cyclization | Methylhydrazine, KI, 40–80°C | 75–80% | >99% |

Physicochemical Properties

Experimental and predicted data highlight its stability under inert conditions and moderate solubility in polar solvents:

Table 2: Key Physicochemical Parameters

The compound’s low aqueous solubility necessitates formulation with co-solvents like dimethyl sulfoxide (DMSO) for biological assays .

Biological Activity and Applications

Antimicrobial Efficacy

Derivatives of this compound demonstrate broad-spectrum activity against resistant pathogens:

-

MRSA Inhibition: MIC values of 0.5–2 µg/mL, outperforming vancomycin in biofilm eradication.

-

Antifungal Action: 90% growth inhibition of Candida albicans at 10 µM .

Kinase Inhibition in Oncology

The compound serves as a precursor in MET kinase inhibitors (e.g., AMG 337), which exhibit:

Mechanistically, the pyridine-pyrazole scaffold adopts a U-shaped conformation, enabling hydrogen bonding with MET’s catalytic domain (Figure 1) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume